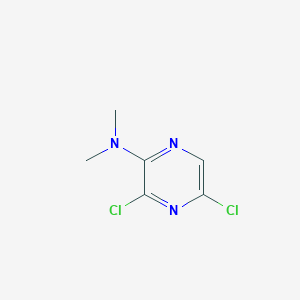
6-Chloro-5-fluoronicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoronicotinoyl chloride is an organic compound with the molecular formula C6H2Cl2FNO It is a derivative of nicotinic acid and is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Preparation Methods
The synthesis of 6-Chloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the use of phosphorus oxychloride and a lithium reagent to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester into this compound . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
6-Chloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Hydrolysis: The compound can be hydrolyzed to form 6-Chloro-5-fluoronicotinic acid under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-5-fluoronicotinoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoronicotinoyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparison with Similar Compounds
6-Chloro-5-fluoronicotinoyl chloride can be compared with other similar compounds such as:
6-Fluoronicotinoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Fluoropyridine-5-carbonyl chloride: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
78686-85-8 |
|---|---|
Molecular Formula |
C6H2Cl2FNO |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H |
InChI Key |
FKRLFHNLVXWQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


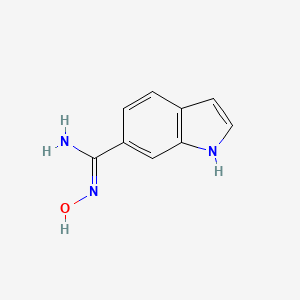
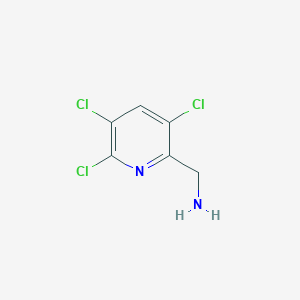
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)

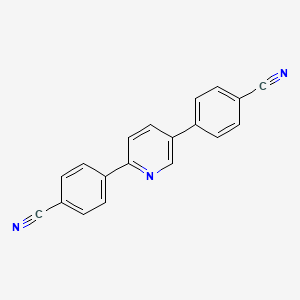

![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
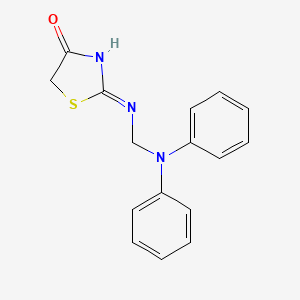
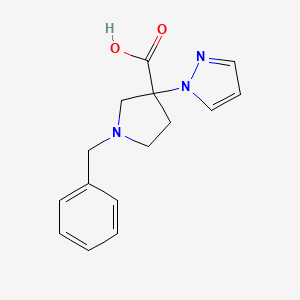
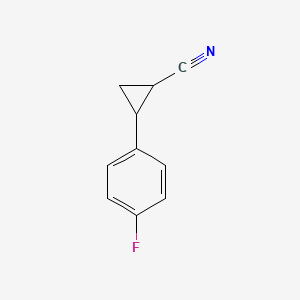
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
